molecular formula C14H22N2O3 B2776336 N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide CAS No. 2137916-65-3

N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide

Cat. No.: B2776336
CAS No.: 2137916-65-3
M. Wt: 266.341
InChI Key: RVGJOUIYFPVZIJ-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is a benzamide derivative characterized by a diethylaminoethyl side chain attached to a benzamide core substituted with hydroxyl (4-position) and methoxy (2-position) groups.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-4-16(5-2)9-8-15-14(18)12-7-6-11(17)10-13(12)19-3/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGJOUIYFPVZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-methoxybenzoic acid with 2-(diethylamino)ethylamine under specific conditions to form the desired benzamide compound . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methoxy-2-methoxybenzaldehyde, while reduction of the amide group may produce N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzylamine.

Scientific Research Applications

Radiopharmaceutical Development

One of the most significant applications of N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Specifically, derivatives such as 4-11C-MBZA have been synthesized and evaluated for targeting melanoma tumors.

Case Study: 4-11C-MBZA as a PET Imaging Probe

  • Objective : To develop a PET imaging probe for melanoma.
  • Methodology : The compound was synthesized via 11C-methylation and tested on B16F1 melanoma cells.
  • Results : In vivo biodistribution studies showed a tumor uptake of 4.2% injected dose per gram within 20 minutes post-injection, indicating a high propensity for melanoma targeting compared to other probes like 18F-DAFBA .
Parameter Value
Tumor Uptake (20 min)4.2 % ID/g
Internalization Rate~60% of total cell-bound activity
Comparative Binding20-fold higher than MDA-MB-231

Melanin-Targeting Properties

This compound derivatives have shown promise in targeting melanin, a characteristic biomarker of malignant melanoma. Research indicates that modifications to the benzamide structure can enhance radiochemical yields and pharmacokinetic properties.

Case Study: Melanin-Targeting Radiotracers

  • Objective : To assess the uptake of various benzamide derivatives in melanoma tumors.
  • Findings : Studies revealed that certain derivatives exhibited higher uptake values in melanin-rich tumors compared to traditional imaging agents, suggesting their potential utility in improving diagnostic accuracy .
Tracer Uptake Value (% ID/g) Time Point
[18F]FBZA8.66 ± 1.021 hour
[18F]P3BZA3.1 MBq/kg10 min/1 hour

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its therapeutic applications. Toxicological evaluations are essential to assess its effects on human health and environmental impact.

Key Toxicological Insights

  • Studies have highlighted the importance of evaluating dose-response relationships and potential systemic effects when introducing new compounds into clinical settings .
  • The compound's behavior in biological systems has been characterized to ensure its safe application in medical diagnostics.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, as an antiarrhythmic agent, it can reduce excitability and conductance in myocardial cells, stabilizing heart rhythm .

Comparison with Similar Compounds

4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

  • Structural Differences : The 4-hydroxy group in the target compound is replaced with 4-acetamido and 5-chloro substituents.
  • The chloro substituent introduces electron-withdrawing effects, altering electronic distribution and reactivity .
  • Pharmacological Relevance: This compound is a known impurity in metoclopramide, highlighting the importance of substitution patterns in drug safety profiles .

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

  • Structural Differences: Features a 4-dimethylamino and 5-nitro group instead of 4-hydroxy.
  • Implications: The nitro group is strongly electron-withdrawing, which may stabilize the molecule but increase metabolic susceptibility to reduction. The dimethylamino group introduces basicity, affecting pH-dependent solubility and protein-binding interactions .
  • Applications : Nitro-substituted benzamides are often explored for antimicrobial or antiparasitic activity due to redox-active properties .

N-[2-(Diethylamino)ethyl]-2-methoxybenzamide and N-[2-(Diethylamino)ethyl]-4-methoxybenzamide

  • Structural Differences : Methoxy groups at the 2- or 4-position without the hydroxyl group.
  • Implications :
    • The 4-methoxy derivative shares a similar substitution pattern but lacks hydrogen-bonding capability, reducing solubility in polar solvents compared to the target compound.
    • Positional isomerism (2- vs. 4-methoxy) affects steric interactions and molecular packing, as evidenced by crystallographic data in related benzamides .
  • Synthetic Utility: These compounds are intermediates in drug synthesis, emphasizing the diethylaminoethyl group’s role in enhancing bioavailability .

4-Chloro-N-(2-methoxyphenyl)benzamide

  • Structural Differences: Replaces the diethylaminoethyl side chain with a 2-methoxyphenyl group and adds a 4-chloro substituent.
  • Absence of the diethylaminoethyl side chain diminishes water solubility, a critical factor in oral bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties References
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide 4-OH, 2-OCH₃, diethylaminoethyl 322.39 (calc.) High polarity, hydrogen-bond donor
4-Acetamido-5-chloro analog 4-NHCOCH₃, 5-Cl, 2-OCH₃ 413.89 (calc.) Lipophilic, electron-withdrawing
4-(Dimethylamino)-5-nitro analog 4-N(CH₃)₂, 5-NO₂, 2-OCH₃ 338.40 Redox-active, basic
N-[2-(Diethylamino)ethyl]-4-methoxybenzamide 4-OCH₃, diethylaminoethyl 306.39 (calc.) Moderate solubility, no H-bond donor
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OCH₃, phenyl 275.73 Rigid, halogen-bonding

Research Findings and Implications

  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, critical for interactions with biological targets like serotonin receptors .
  • Side Chain Influence: The diethylaminoethyl group improves solubility and bioavailability, a common strategy in drug design to optimize pharmacokinetics .
  • Electron-Withdrawing Groups : Substituents like nitro or chloro alter electronic properties, affecting stability and reactivity in synthetic or metabolic pathways .

Biological Activity

N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide, often referred to as a benzamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and imaging. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with hydroxyl and methoxy functional groups, which enhance its chemical versatility. It is slightly soluble in water, influencing its pharmacokinetic properties and biological interactions.

Target Enzymes

Similar compounds have been shown to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammatory processes. This compound is hypothesized to interact with similar targets, potentially modulating inflammation and lipid metabolism.

Biochemical Pathways

The compound may influence pathways related to inflammation and lipid metabolism. Its structural characteristics allow for potential modifications that could enhance its efficacy in targeting specific biological processes.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting target enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases.

Cancer Imaging Applications

A notable study utilized a radiolabeled version of this compound (4-11C-MBZA) as a PET imaging probe for melanoma. The results showed significant internalization in B16F1 melanoma cells, indicating its potential as a selective imaging agent for malignant tumors. The compound demonstrated a high uptake in tumor tissues shortly after administration, suggesting its utility in early diagnosis and monitoring of melanoma progression .

Case Studies

  • Melanoma Imaging : In vivo studies demonstrated that 4-11C-MBZA effectively delineated tumors in small animal models, with tumor uptake reaching 4.2% of the injected dose per gram within 20 minutes post-injection. This highlights its potential as a diagnostic tool in oncology .
  • Enzyme Inhibition : In vitro studies have shown that similar benzamide derivatives can inhibit key enzymes involved in cancer progression and inflammation, supporting the hypothesis that this compound may have comparable effects .

Data Summary

Property Details
Chemical Structure Benzamide derivative with hydroxyl and methoxy groups
Solubility Slightly soluble in water
Target Enzyme Lp-PLA2 (hypothesized)
Biological Activity Anti-inflammatory, potential cancer imaging agent
Notable Research Findings High tumor uptake in melanoma imaging studies

Q & A

Q. What approaches improve pharmacokinetic properties without compromising activity?

  • Methodological Answer : Introduce prodrug moieties (e.g., esterification of the hydroxy group) to enhance solubility. Pharmacokinetic modeling (e.g., PK-Sim) identifies optimal logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration. In vivo PK/PD studies in rodents correlate plasma levels with efficacy .

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